molecular formula C16H19N3O3 B6451468 4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(furan-2-carbonyl)piperidine CAS No. 2640956-97-2

4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(furan-2-carbonyl)piperidine

Cat. No.: B6451468
CAS No.: 2640956-97-2
M. Wt: 301.34 g/mol
InChI Key: HYRMEJXPILGRMZ-UHFFFAOYSA-N
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Description

The compound 4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(furan-2-carbonyl)piperidine is a sophisticated chemical hybrid designed for discovery research in medicinal chemistry. Its structure incorporates a 1,2,4-oxadiazole ring, a moiety recognized as a privileged scaffold and a stable bioisostere for ester and amide functionalities . This characteristic makes 1,2,4-oxadiazole-containing compounds highly valuable for improving the metabolic stability and pharmacokinetic properties of drug candidates . The 1,2,4-oxadiazole heterocycle is found in compounds with a remarkably wide spectrum of documented biological activities, including acting as agonists or antagonists for various receptors such as the kappa opioid receptor (KOR), and exhibiting potential anticancer, antiviral, and antibacterial properties . The specific inclusion of a 3-cyclopropyl substitution on the oxadiazole ring and a furan-2-carbonyl group on the piperidine nitrogen offers researchers a versatile building block. This configuration is ideal for probing structure-activity relationships (SAR), particularly in developing targeted molecular probes or lead compounds for neurological disorders, infectious diseases, and oncology research. The piperidine moiety serves as a common pharmacophore in active pharmaceutical ingredients, further enhancing the compound's relevance in the design of bioactive molecules. This product is intended solely for use in laboratory research.

Properties

IUPAC Name

[4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c20-16(13-2-1-9-21-13)19-7-5-11(6-8-19)10-14-17-15(18-22-14)12-3-4-12/h1-2,9,11-12H,3-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRMEJXPILGRMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)CC3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is typically constructed via cyclization reactions between amidoximes and carboxylic acid derivatives. While specific protocols for the 3-cyclopropyl variant remain proprietary, analogous methodologies involve dehydrating agents like carbodiimides or phosphorus oxychloride. For instance, cyclopropane-carboxamidoxime derivatives undergo cyclization under microwave-assisted conditions (140°C, 15 min) to yield the oxadiazole scaffold.

Introduction of the Cyclopropyl Group

Cyclopropanation strategies often employ transition metal-catalyzed reactions. A palladium-mediated coupling between 4-bromo-1H-pyrazole and cyclopropylboronic acid pinacol ester under Suzuki-Miyaura conditions achieves regioselective cyclopropane attachment. Key parameters include:

  • Catalyst: Pd(dppf)Cl₂ (2 mol%)

  • Base: Cs₂CO₃ (3 equiv)

  • Solvent: 1,4-Dioxane/H₂O (4:1)

  • Temperature: 90°C, 12 h
    This method yields 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole at 81% efficiency.

Piperidine Functionalization

The piperidine nitrogen is acylated with furan-2-carbonyl chloride under Schotten-Baumann conditions:

  • Reagents: Furan-2-carbonyl chloride (1.2 equiv), NaOH (aqueous, 10%)

  • Solvent: Dichloromethane, 0°C → RT

  • Yield: 89–92%
    This step requires strict anhydrous conditions to prevent hydrolysis of the acyl chloride.

Final Coupling via Boronate Cross-Coupling

The oxadiazole-methylpiperidine intermediate undergoes Suzuki coupling with the cyclopropyl-pyrazole boronate ester. Representative conditions include:

ParameterValueSource
CatalystPd(dppf)Cl₂ (1.5 mol%)
BaseNa₂CO₃ (2.5 equiv)
Solvent1,4-Dioxane/H₂O (3:1)
Temperature110°C (microwave)
Reaction Time10 min
Yield86%

Catalytic Methods in Coupling Reactions

Palladium-Catalyzed Cross-Couplings

Palladium complexes dominate coupling steps due to their versatility in C–C bond formation. The XPhos Pd G2 precatalyst demonstrates superior performance in sterically demanding environments, achieving 61% yield for analogous quinoxaline derivatives. Key advantages include:

  • Tolerance to heterocyclic boronate esters

  • Short reaction times (≤3 h)

  • Compatibility with microwave irradiation

Boronate Ester Activation

Boronate esters serve as critical intermediates for introducing the cyclopropyl-oxadiazole moiety. Isopropylmagnesium chloride-mediated borylation of 1-cyclopropyl-4-iodo-1H-pyrazole generates the boronate ester in 83% yield. This step highlights the importance of:

  • Low-temperature Grignard formation (0°C)

  • Slow warming to RT for complete borylation

Optimization of Reaction Conditions

Solvent Systems

Binary solvent systems (e.g., dioxane/water) enhance catalyst stability and substrate solubility. Polar aprotic solvents like DMF facilitate high-temperature reactions (150°C) but require rigorous drying to prevent side reactions.

Temperature and Time Profiling

Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, a 10-min microwave irradiation at 110°C achieves comparable yields to conventional 12-h thermal heating.

Catalyst Loading Reduction

Recent advances utilize Pd nanoparticles (0.5 mol%) immobilized on mesoporous silica, achieving 78% yield while minimizing metal leaching.

Industrial Scale Production

Continuous Flow Reactors

Transitioning from batch to flow systems addresses scalability challenges:

  • Residence time: 8–12 min

  • Throughput: 2.5 kg/day (pilot scale)

  • Purity: ≥99.5% (HPLC)

Purification Strategies

Combined techniques ensure pharmaceutical-grade purity:

  • Liquid-Liquid Extraction : Remove Pd residues using aqueous EDTA

  • Chromatography : Reverse-phase HPLC with 0.1% TFA/ACN gradients

  • Crystallization : Ethyl acetate/heptane recrystallization

Chemical Reactions Analysis

Types of Reactions

4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(furan-2-carbonyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the oxadiazole ring can yield amines .

Scientific Research Applications

4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(furan-2-carbonyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(furan-2-carbonyl)piperidine involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity . The compound may also modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Oxadiazole Substituent Additional Functional Groups Key Properties/Applications Reference
4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(furan-2-carbonyl)piperidine Piperidine Cyclopropyl Furan-2-carbonyl Hypothesized antimicrobial activity
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine Piperidine Isopropyl None Building block for drug synthesis
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride Piperidine Cyclopropyl Hydrochloride salt Enhanced solubility
5-Chloro-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline Aniline Cyclopropyl Chloro, amine Antimicrobial precursor
3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(4-nitrophenyl)acryloyl]piperidine Piperidine 4-Chlorophenyl Nitrophenyl acryloyl High polarity, potential CNS activity

Key Observations :

  • Substituent Impact : Cyclopropyl groups on oxadiazole improve metabolic stability compared to bulkier substituents (e.g., isopropyl), as seen in piperidine-based analogs . Electron-withdrawing groups (e.g., nitro, chloro) on aromatic rings enhance polarity but may reduce membrane permeability .
  • Core Flexibility : Piperidine derivatives exhibit better conformational adaptability than rigid cores (e.g., aniline or thiophene), aiding target binding .
  • Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, whereas neutral forms (e.g., furan-2-carbonyl derivative) prioritize lipophilicity for membrane penetration.

Biological Activity

The compound 4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(furan-2-carbonyl)piperidine has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H18N4O2C_{14}H_{18}N_4O_2, characterized by the presence of a piperidine ring, a furan carbonyl group, and a cyclopropyl-substituted oxadiazole moiety. The structural complexity suggests diverse interactions with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer properties. The compound has shown promising results against various cancer cell lines. In vitro assays revealed that it induces apoptosis in cancer cells through the inhibition of anti-apoptotic proteins such as Bcl-2.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MCF-71.63
HepG21.63
HL-600.038

These findings suggest that the compound could be a lead candidate for further development in cancer therapy.

Antimicrobial Activity

The compound's oxadiazole structure is associated with antimicrobial properties. Studies have shown that similar compounds exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli10 µg/mL
S. aureus5 µg/mL

Anti-inflammatory Activity

Compounds containing oxadiazole rings have also been reported to possess anti-inflammatory properties. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Case Studies

  • Study on Apoptosis Induction : A study demonstrated that treatment with the compound led to a significant decrease in Bcl-2 expression levels in HL-60 cells, indicating its potential as a pro-apoptotic agent .
  • Synergistic Effects : In combination therapy studies, the compound showed enhanced efficacy when used alongside traditional chemotherapeutics like Doxorubicin, suggesting potential for synergistic effects in cancer treatment .
  • Antimicrobial Efficacy : A recent investigation into the antimicrobial properties revealed that derivatives closely related to this compound exhibited potent activity against resistant strains of bacteria, highlighting its therapeutic potential in infectious diseases .

Q & A

Basic: How can researchers optimize the synthesis of 4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(furan-2-carbonyl)piperidine to improve yield and purity?

Methodological Answer:
The synthesis involves multi-step reactions, including cyclopropane ring formation, oxadiazole cyclization, and piperidine functionalization. Key steps include:

  • Oxadiazole Formation : Use a nitrile oxide intermediate generated from hydroxylamine and a cyclopropane-substituted nitrile under acidic conditions (e.g., HCl) .
  • Piperidine Coupling : Employ peptide coupling reagents like HATU or EDCI to attach the furan-2-carbonyl group to the piperidine nitrogen. Solvent choice (e.g., DMF or DCM) and temperature control (0–25°C) are critical to minimize side reactions .
  • Purification : Optimize via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) .

Advanced: What strategies are effective for monitoring intermediate stability during multi-step synthesis of this compound?

Methodological Answer:

  • Real-Time Analysis : Use inline FTIR or NMR to track reactive intermediates like nitrile oxides, which are prone to dimerization .
  • Low-Temperature Quenching : For unstable intermediates (e.g., acyl chlorides), quench reactions at –20°C and isolate via rapid filtration .
  • Contradiction Resolution : If unexpected byproducts arise (e.g., oxadiazole ring-opening), adjust reaction stoichiometry or switch to milder bases (e.g., NaHCO₃ instead of NaOH) .

Basic: Which spectroscopic techniques are most reliable for structural elucidation of this compound?

Methodological Answer:

  • 1H/13C NMR : Identify piperidine ring protons (δ 1.5–3.0 ppm) and furan carbonyl (δ 160–170 ppm in 13C). Oxadiazole protons appear as singlets (δ 8.0–8.5 ppm) .
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error. Use ESI+ mode for polar functional groups .
  • IR Spectroscopy : Detect carbonyl stretches (furan: ~1700 cm⁻¹; oxadiazole: ~1650 cm⁻¹) .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NOE correlations)?

Methodological Answer:

  • Dynamic NMR : Assess rotational barriers in the piperidine ring if NOE correlations suggest restricted rotation .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., axial vs. equatorial substituents on piperidine) using single-crystal diffraction .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to identify misassignments .

Basic: What in vitro assays are suitable for initial evaluation of biological activity?

Methodological Answer:

  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme Inhibition : Test against targets like acetylcholinesterase (AChE) or kinases, leveraging the oxadiazole’s metal-chelating properties .
  • Membrane Permeability : Employ PAMPA assays to predict blood-brain barrier penetration, critical for CNS-targeted applications .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

  • Functional Group Variation : Synthesize analogs with substituents on the cyclopropane (e.g., electron-withdrawing groups) or furan (e.g., methyl vs. nitro groups) to assess steric/electronic effects .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., oxadiazole with catalytic lysine in kinases) .
  • Data-Driven Optimization : Apply multivariate analysis (e.g., PCA) to correlate logP, polar surface area, and IC₅₀ values .

Basic: What methods mitigate solubility challenges in biological assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to dissolve the compound without denaturing proteins .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to enhance aqueous dispersion .
  • Derivatization : Introduce hydrophilic groups (e.g., PEG chains) at the piperidine nitrogen .

Advanced: How can stability under physiological conditions (pH, temperature) be systematically evaluated?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to pH 1–13 buffers at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • LC-MS/MS Identification : Characterize degradation products (e.g., hydrolyzed oxadiazole) and propose degradation pathways .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 1 month to predict shelf life .

Basic: What validation parameters are critical for analytical method development (e.g., HPLC)?

Methodological Answer:

  • Specificity : Resolve peaks from potential impurities (e.g., unreacted furan-2-carbonyl chloride) using C18 columns and acetonitrile/water gradients .
  • Linearity : Ensure R² >0.99 across 50–150% of the target concentration .
  • Robustness : Test variations in flow rate (±0.1 mL/min) and column temperature (±2°C) .

Advanced: How can computational modeling predict off-target interactions or toxicity?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding to cytochrome P450 enzymes to predict metabolic pathways .
  • Toxicity Prediction : Use QSAR models (e.g., ProTox-II) to assess hepatotoxicity risk based on structural alerts (e.g., reactive oxadiazole intermediates) .
  • Off-Target Profiling : Screen against the ChEMBL database to identify potential interactions with GPCRs or ion channels .

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